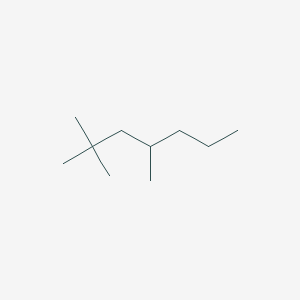

2,2,4-Trimethylheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYGOARYARWJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871234 | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14720-74-2 | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14720-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 2,2,4 Trimethylheptane

Catalytic Alkylation Pathways for Branched Alkane Synthesis

Catalytic alkylation is a cornerstone of refinery operations, converting low-molecular-weight isoalkanes and alkenes into valuable, highly branched alkanes known as alkylate. inspectioneering.com This alkylate is a premium gasoline blending component due to its high octane (B31449) number and clean-burning characteristics. wikipedia.orgpsu.edu

Acid-Catalyzed Alkylation of Isoalkanes with Alkenes

The reaction of isoalkanes, such as isobutane (B21531), with light alkenes (e.g., propylene, butylene) in the presence of a strong acid catalyst is a primary method for producing branched alkanes. inspectioneering.compsu.edu This process is highly exothermic and requires careful temperature control to optimize the yield of the desired products. psu.edu

Two main types of acid catalysts have been commercially employed for this alkylation process: sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). wikipedia.org Both are effective in promoting the desired reactions, though they have different operational characteristics and associated safety considerations. inspectioneering.comelessentct.com

Sulfuric Acid (H₂SO₄): Sulfuric acid alkylation units (SAAU) operate at low temperatures, typically around 15.6 °C (60 °F), to minimize side reactions. wikipedia.org The acid strength is a critical parameter and must be maintained within a narrow range (typically 88-98% monohydrate) to ensure optimal catalyst activity and product quality. ifpenergiesnouvelles.fr

Hydrofluoric Acid (HF): Hydrofluoric acid alkylation units (HFAU) can operate at slightly higher temperatures than SAAU, using normal refinery cooling water. wikipedia.org HF is more sensitive to contaminants but can be more easily regenerated than sulfuric acid. psu.edu However, the hazardous nature of HF necessitates stringent safety protocols. wikipedia.orgelessentct.com

| Catalyst | Operating Temperature | Key Considerations |

| Sulfuric Acid (H₂SO₄) | ~15.6 °C (60 °F) | Requires chilled cooling; acid strength is critical. |

| Hydrofluoric Acid (HF) | 0-30 °C | Can use refinery cooling water; highly hazardous. |

The mechanism of acid-catalyzed alkylation proceeds through a series of carbocation intermediates. psu.edu The process is initiated by the protonation of an alkene by the strong acid catalyst, forming a reactive carbocation. wikipedia.orguomustansiriyah.edu.iq

This initial carbocation then reacts with an isoalkane, such as isobutane, to form a more stable tertiary carbocation (e.g., a tert-butyl cation) and a neutral alkane. psu.edu This new carbocation can then react with another alkene molecule, leading to chain growth and the formation of larger, branched carbocations. psu.edu

A key feature of this mechanism is the potential for carbocation rearrangements, such as hydride and methyl shifts, where a hydrogen atom or a methyl group migrates to an adjacent carbon to form a more stable carbocation. youtube.com These rearrangements are crucial in producing the highly branched structures that contribute to a high octane number. unacademy.com The reaction is terminated when the branched carbocation abstracts a hydride ion from another isobutane molecule, propagating the chain reaction and forming the final branched alkane product. psu.edu

Oligomerization and Subsequent Hydrogenation of Short-Chain Alkenes

An alternative pathway to branched alkanes involves the oligomerization of short-chain alkenes, followed by hydrogenation. nih.gov In this process, light alkenes are catalytically converted into longer-chain, branched olefins. These oligomers are then saturated with hydrogen in a subsequent step to produce the final branched alkanes. This method offers another route to valuable gasoline components.

Hydrocarbon Conversion Processes in Industrial Research Contexts

Industrial research focuses on various hydrocarbon conversion processes to maximize the yield of valuable products like branched alkanes from crude oil.

Catalytic Cracking for Branched Alkane Isolation

Fluid catalytic cracking (FCC) is a major refinery process that breaks down large hydrocarbon molecules into smaller, more valuable ones, including gasoline-range components. wikipedia.org The FCC process produces a significant amount of light alkenes and isoalkanes, which serve as the feedstock for alkylation units. inspectioneering.com While the primary goal of cracking is to reduce molecular weight, the process also results in the formation of some branched alkanes that can be isolated. However, the direct isolation of specific isomers like 2,2,4-trimethylheptane from the complex mixture of cracking products is challenging. Therefore, the alkenes and isoalkanes produced are typically fed to an alkylation unit to selectively synthesize the desired high-octane branched alkanes. wikipedia.org

Zeolite and Silica-Alumina Catalysis for C₁₀ Fraction Production

The industrial production of branched C₁₀ alkanes, such as this compound, is heavily reliant on catalytic cracking and isomerization processes that utilize solid acid catalysts like zeolites and amorphous silica-aluminas. These materials are fundamental in petroleum refining for converting heavy crude oil fractions into more valuable, high-octane gasoline components. Zeolites, which are crystalline microporous aluminosilicates, offer distinct advantages due to their well-defined pore structures and tunable acidity. arabjchem.org

In processes like Fluid Catalytic Cracking (FCC), heavy hydrocarbon feeds are passed over a hot, fluidized bed of catalyst. The strong acid sites within the zeolite or silica-alumina structure facilitate the cleavage of carbon-carbon bonds in large molecules, producing a range of smaller hydrocarbons, including a C₁₀ fraction. The composition of this fraction is influenced by the catalyst's properties and reaction conditions. For instance, combining microporous zeolites with an alumina (B75360) binder can create a micromesoporous pore network that allows for better diffusion of heavy fractions, leading to high cracking efficiency. msu.edu The pore geometry and acidity of these catalysts are critical in determining the product distribution, including the selectivity towards desired branched isomers over linear alkanes. msu.edu

The acidity of the catalyst, which arises from the aluminum centers in the silica-alumina framework, is a key factor. The ratio of silicon to aluminum (Si/Al) largely defines the material's polarity and the concentration of Brønsted acid sites, which are crucial for the catalytic reactions. arabjchem.org While amorphous silica-aluminas have been used since the 1940s, zeolites, particularly faujasite types, were introduced in the 1960s and significantly improved the yield and quality of gasoline produced. organic-chemistry.org

Hydroisomerization of Linear Alkanes to Branched Isomers

Hydroisomerization is a critical refinery process used to convert linear alkanes, which have low octane numbers, into their more valuable branched isomers. This process is essential for upgrading light naphtha fractions to produce high-octane gasoline. For the C₁₀ fraction, the hydroisomerization of n-decane can yield various isomers, including this compound. The reaction is typically carried out at moderate temperatures and pressures in the presence of a bifunctional catalyst and hydrogen. masterorganicchemistry.comursinus.edu The process balances isomerization with undesired side reactions, primarily hydrocracking, which breaks down the C₁₀ chain into smaller, lower-value alkanes. organicchemistrytutor.com

Application of Bifunctional Catalyst Systems (e.g., Pt/Zeolite)

The catalysts used in hydroisomerization are bifunctional, meaning they possess two types of active sites that perform different catalytic functions: a metal site for hydrogenation and dehydrogenation, and an acid site for skeletal isomerization. ursinus.eduyoutube.com A typical and effective catalyst system is platinum (Pt) dispersed on an acidic zeolite support, such as ZSM-5, ZSM-22, or SAPO-11. masterorganicchemistry.comorganicchemistrytutor.comnist.gov

The choice of zeolite support is critical as its pore structure can influence the selectivity of the reaction. nist.gov Zeolites with medium-sized pores, like ZSM-22, can facilitate "pore-mouth" catalysis, which is more selective towards the formation of monobranched isomers and limits the formation of bulky, multi-branched isomers that are prone to cracking. organicchemistrytutor.com The balance between the metal and acid functions is also crucial; an improper balance can lead to either excessive cracking (high acidity) or low conversion rates (low acidity or metal activity). youtube.com

Below is a table summarizing the performance of different Pt/zeolite catalysts in the hydroisomerization of n-decane.

| Catalyst | Support Zeolite | Temperature (°C) | n-Decane Conversion (%) | Isomer Yield (%) | Reference |

| Pt/SAPO-11 | SAPO-11 | 275 | 56.77 | - | masterorganicchemistry.comresearchgate.net |

| Pt-ZSM-22 | ZSM-22 | 230 | 84 | High | organicchemistrytutor.com |

| PtHBEA | BEA | 220 | Variable | High (Monobranched) | nist.gov |

| Pt/HZSM-5 | ZSM-5 | Variable | 83 | 19 (Isodecane) | organicchemistrytutor.com |

Data is illustrative of catalyst performance under specific experimental conditions.

Dehydrogenation-Isomerization-Hydrogenation Mechanistic Insights

The hydroisomerization of linear alkanes over bifunctional catalysts proceeds via a well-established three-step mechanism. ursinus.eduyoutube.com

Isomerization : The alkene intermediate then migrates to an adjacent Brønsted acid site on the zeolite support. Here, it is protonated to form a secondary carbenium ion. This carbocation undergoes a series of rapid skeletal rearrangements, such as hydride and methyl shifts, to form more stable tertiary carbenium ions, which correspond to branched structures. youtube.com

Hydrogenation : The branched carbenium ion desorbs from the acid site as a branched alkene. This isomerized alkene then migrates back to a metal site where it is hydrogenated back into a saturated branched alkane (e.g., this compound). youtube.com

This mechanism requires close proximity between the metal and acid sites to facilitate the efficient transfer of the reactive intermediates. ursinus.edu

Regulation of Active Sites and Adsorption Properties in Catalytic Design

The design of effective hydroisomerization catalysts focuses on optimizing the catalyst's activity, selectivity, and stability by carefully controlling its properties. The regulation of active sites and adsorption characteristics is paramount.

Active Site Regulation : The key is to achieve an optimal balance between the number and strength of the metal and acid sites. youtube.com

Acidity : The density and strength of Brønsted acid sites on the zeolite support directly influence the isomerization and cracking activity. High acid site density can lead to excessive cracking of the hydrocarbon chain. organicchemistrytutor.com The distribution of aluminum atoms within the zeolite framework, which creates the acid sites, can be controlled during synthesis to fine-tune this acidity. arabjchem.org

Metal Function : The dispersion and particle size of the platinum metal are critical for the dehydrogenation/hydrogenation steps. Smaller, well-dispersed metal nanoparticles generally lead to higher catalytic activity.

Adsorption Properties and Shape Selectivity : The porous structure of the zeolite plays a crucial role in determining the selectivity of the reaction.

Pore Size : The diameter of the zeolite channels can control which molecules can enter and which products can exit. This "shape selectivity" can be used to favor the formation of less-branched isomers (which can diffuse out more easily) and suppress the formation of bulky, multi-branched isomers that might get trapped and undergo further cracking. nist.gov

Crystal Morphology : Controlling the size and shape of the zeolite crystals can enhance catalytic stability and product selectivity by reducing the diffusion path length for reactants and products, thus minimizing the chance of secondary reactions like cracking.

Advanced Synthetic Approaches and Purification Studies

While industrial production relies on catalytic reforming of petroleum fractions, specific isomers like this compound can be synthesized in the laboratory through multi-step organic synthesis for research or as analytical standards.

Multi-Step Organic Synthesis Involving Ketone Intermediates

A plausible and powerful method for constructing a highly branched carbon skeleton like that of this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a ketone. youtube.com This approach allows for the precise formation of new carbon-carbon bonds.

A potential synthesis for this compound can be envisioned in the following steps:

Retrosynthetic Analysis and Reagent Selection : The target molecule, this compound, can be disconnected at the C3-C4 bond. This suggests a reaction between a Grignard reagent derived from 2-bromo-2-methylpropane (tert-butyl bromide) and a suitable ketone, 4-methyl-2-pentanone.

Grignard Reaction to form Tertiary Alcohol : The tert-butylmagnesium bromide Grignard reagent is added to 4-methyl-2-pentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. researchgate.net A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol intermediate, 2,2,4-trimethyl-4-heptanol.

Deoxygenation of the Alcohol : The final step is to remove the hydroxyl group from the tertiary alcohol to form the target alkane. This can be achieved through various methods, such as conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride, or via a two-step dehydration-hydrogenation sequence.

This synthetic route, centered on the formation of a key C-C bond via a ketone intermediate, exemplifies a classic and versatile strategy in organic synthesis for creating complex, sterically hindered molecules. masterorganicchemistry.com

Optimization of Purity in Branched Alkane Synthetic Routes

The synthesis of highly branched alkanes, such as this compound, with a high degree of purity is essential for their use as reference fuels and calibration standards. nist.govbiosynth.com Achieving high purity necessitates a multi-faceted approach that involves careful selection of synthetic pathways, rigorous purification of intermediates, and controlled reaction conditions to minimize the formation of isomers and other impurities. While literature specifically detailing the synthesis of this compound is limited, the principles for optimizing purity can be thoroughly examined through the well-documented synthesis of its structural analog, 2,2,4-trimethylpentane (B7799088), which serves as a primary standard for octane ratings. nist.govfoodb.ca

The primary strategies for optimizing purity in branched alkane synthesis revolve around two core concepts: maximizing the purity of the reactants and intermediates, and employing highly selective chemical transformations that are followed by efficient final purification steps.

Purification of Synthetic Intermediates

A critical step in producing high-purity branched alkanes is the purification of the olefin intermediates prior to hydrogenation. nist.gov In the synthesis of 2,2,4-trimethylpentane, for instance, commercial diisobutylene is used as a precursor. This commercial product is a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. To obtain a final product of high purity, this isomeric mixture must be separated.

Fractional distillation is a highly effective technique for this purpose. Research conducted for the preparation of reference fuels demonstrated that intensive fractional distillation could significantly enhance the purity of the desired olefin isomer. nist.gov In one documented synthesis, a large volume of commercial diisobutylene was subjected to redistillation in a column at a high reflux ratio to isolate the lower-boiling isomer, 2,4,4-trimethyl-1-pentene, in high purity. nist.gov The effectiveness of this purification is demonstrated by the freezing point of the collected fraction, which corresponds to a purity of 99.7+ mole percent. nist.gov

Table 1: Example of Intermediate Purification via Fractional Distillation This interactive table illustrates the improvement in purity of the 2,4,4-trimethyl-1-pentene intermediate.

| Distillation Stage | Initial Material | Reflux Ratio | Resulting Purity (Mole %) |

|---|---|---|---|

| Initial | Commercial Diisobutylene | N/A | Mixture of Isomers |

Data sourced from the synthesis of 2,2,4-trimethylpentane as an analog for branched alkane purification. nist.gov

Selective Hydrogenation and Final Purification

Once the olefin intermediate is purified, the next crucial step is its conversion to the corresponding alkane via hydrogenation. For the synthesis of branched alkanes like this compound or its analog 2,2,4-trimethylpentane, catalytic hydrogenation is the method of choice. nist.gov The selection of the catalyst and reaction conditions is vital to ensure complete saturation of the double bond without inducing isomerization or cracking, which would introduce new impurities into the final product.

In the synthesis of high-purity 2,2,4-trimethylpentane, the purified 2,4,4-trimethyl-1-pentene was hydrogenated to yield the final saturated alkane. nist.gov Following the reaction, the product is subjected to final purification steps to remove any remaining traces of reactants, solvent, or catalyst. These methods can include washing, drying over anhydrous agents like sodium sulfate, and a final fractional distillation. nist.govalfa-chemistry.com

General purification techniques applicable to non-polar compounds like branched alkanes are summarized below.

Table 2: General Purification Techniques for Alkanes This interactive table outlines common methods for purifying alkanes and the types of impurities they target.

| Technique | Description | Impurities Targeted |

|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. Highly effective for separating isomers with even small boiling point differences. | Isomeric alkanes, olefins, other volatile organic compounds. |

| Azeotropic Distillation | Distillation with an entraining agent that forms a low-boiling azeotrope with an impurity (e.g., water). | Water and certain oxygenated compounds. alfa-chemistry.com |

| Acid Wash | Washing the organic phase with concentrated sulfuric acid. | Removes unsaturated hydrocarbons (olefins) and basic impurities. alfa-chemistry.com |

| Permanganate Wash | Treatment with potassium permanganate (KMnO₄) solution. | Oxidizes aldehydes and other reducible impurities. alfa-chemistry.com |

| Drying Agents | Use of anhydrous salts (e.g., CaCl₂, MgSO₄, Na₂SO₄) or molecular sieves. | Removes dissolved water. alfa-chemistry.com |

| Chromatography | Passing the compound through a column of solid adsorbent like silica gel or alumina. | Removes polar impurities and other compounds with different affinities for the stationary phase. alfa-chemistry.com |

By employing a systematic approach that combines the purification of intermediates with selective and controlled chemical transformations, it is possible to synthesize branched alkanes like this compound to the high levels of purity required for scientific and industrial applications. The detailed procedures developed for the production of primary reference fuels provide a clear and effective blueprint for these synthetic challenges. nist.gov

Reaction Kinetics, Mechanisms, and Reactivity of 2,2,4 Trimethylheptane

Combustion and Oxidation Chemistry

The combustion of alkanes is a complex process involving a series of radical chain reactions that ultimately convert the hydrocarbon into carbon dioxide and water, releasing a significant amount of energy. For a branched alkane like 2,2,4-trimethylheptane, the specific arrangement of its carbon skeleton introduces distinct characteristics to its combustion chemistry.

Oxidative Pathways and Energy Release Mechanisms

The oxidation of this compound, like other alkanes, proceeds through a free-radical chain reaction mechanism. This process is characterized by initiation, propagation, and termination steps.

The initiation of combustion typically involves the homolytic cleavage of a C-H or C-C bond, requiring a significant energy input, such as from a spark or high temperature. This cleavage results in the formation of highly reactive free radicals. khanacademy.orglibretexts.orgyoutube.compatsnap.com Once formed, these radicals initiate a series of propagation steps where a radical reacts with a stable molecule to form a new radical, thus continuing the chain reaction. khanacademy.orglibretexts.orgyoutube.compatsnap.com

In the case of this compound, the presence of tertiary hydrogen atoms (at the C4 position) provides a site for preferential hydrogen abstraction due to the lower bond dissociation energy of tertiary C-H bonds compared to primary and secondary C-H bonds. This leads to the formation of a relatively stable tertiary alkyl radical.

The general propagation steps involve the reaction of the alkyl radical (R•) with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain. At higher temperatures, the decomposition of hydroperoxides becomes a significant source of new radicals, leading to a branched-chain explosion.

Comparative Combustion Behavior of Branched Versus Linear Alkanes

The branching in the carbon chain of an alkane has a profound effect on its combustion properties, including reaction rates and stability, when compared to its linear isomer.

The rate of combustion is heavily influenced by the stability of the radical intermediates formed during the reaction. researchgate.netresearchgate.net Alkyl radical stability follows the order: tertiary > secondary > primary. researchgate.netresearchgate.netbiosynth.comnih.govnih.gov This is due to the electron-donating effect of alkyl groups through hyperconjugation, which helps to stabilize the electron-deficient radical center. researchgate.netresearchgate.net

The degree of branching can also impact the rates of isomerization reactions of alkyl radicals, with increased branching sometimes leading to a significant increase in the rate coefficients for certain hydrogen shifts. nih.gov

Branched alkanes are generally more thermodynamically stable than their straight-chain isomers. nih.govlabxing.com This increased stability is reflected in their lower heats of combustion. The heat of combustion is the amount of heat released when one mole of a substance is completely burned in oxygen. A lower heat of combustion indicates a lower potential energy of the molecule and thus greater stability.

The more compact structure of branched alkanes leads to stronger intramolecular van der Waals forces and a more stable arrangement of electrons, contributing to their lower enthalpy of formation. nih.govresearchgate.net When comparing isomers of decane (B31447) (C10H22), the branched isomers will have a lower heat of combustion than the linear n-decane.

| Compound | Isomer Type | Heat of Combustion (kJ/mol) |

|---|---|---|

| n-Decane | Linear | -6778.3 |

| This compound | Branched | -6768.9 (estimated) |

Low-Temperature Oxidation Kinetics and Autoignition Phenomena

This behavior is characteristic of larger alkanes, including branched isomers, and is attributed to a shift in the dominant reaction pathways. researchgate.netlabxing.com At lower temperatures, the addition of oxygen to alkyl radicals to form peroxy radicals is favored. These peroxy radicals can undergo internal hydrogen abstraction to form hydroperoxyalkyl radicals (QOOH), which can then lead to chain-branching reactions and autoignition.

For highly branched alkanes like this compound, the specific structure influences the types of isomerization reactions that can occur and the stability of the resulting radicals, which in turn affects the temperature range and prominence of the NTC behavior. researchgate.net The low-temperature oxidation chemistry is crucial for understanding and predicting autoignition phenomena, which are critical for the performance of modern internal combustion engines. nih.govsemanticscholar.orgresearchgate.net

| Phenomenon | Description | Relevance to this compound |

|---|---|---|

| Cool Flames | Weak, transient flames that can occur during low-temperature oxidation, characterized by low luminosity and a small temperature rise. | Expected to occur as a precursor to autoignition, driven by the exothermic decomposition of hydroperoxides. |

| Negative Temperature Coefficient (NTC) | A temperature range where the overall oxidation rate decreases with increasing temperature. | The branched structure of this compound influences the competition between chain-branching and chain-termination pathways, leading to NTC behavior. |

| Autoignition | The spontaneous ignition of a fuel-air mixture without an external ignition source, caused by the heat generated from exothermic oxidation reactions. | The low-temperature oxidation kinetics, including the NTC region, directly impact the autoignition delay and propensity of this compound. |

Experimental and Kinetic Modeling Studies of Branched Alkane Oxidation

Experimental and kinetic modeling studies are essential for elucidating the complex oxidation mechanisms of branched alkanes like this compound. While specific studies on this compound are limited, research on other branched alkanes such as hexane (B92381) and heptane (B126788) isomers provides valuable insights into their combustion behavior. universityofgalway.ieresearchgate.net These studies often employ a combination of experimental techniques, including high-pressure shock tubes, rapid compression machines, and jet-stirred reactors, to measure key combustion parameters like ignition delay times and species concentration profiles over a wide range of temperatures and pressures. universityofgalway.ieresearchgate.net

The data obtained from these experiments are then used to develop and validate detailed chemical kinetic models. These models incorporate a comprehensive set of elementary reactions that describe the pyrolysis and oxidation of the fuel. For branched alkanes, these models must account for the different types of C-H bonds (primary, secondary, and tertiary), which have varying bond dissociation energies and thus different reactivities. For instance, the presence of a tertiary C-H group in a branched alkane introduces a weaker bond that can significantly influence the initial fuel abstraction reactions. researchgate.net

Kinetic modeling of hexane isomers has demonstrated that a single, consistent set of reaction rate rules can be applied to accurately describe the combustion of both straight-chain and branched-chain alkanes. universityofgalway.ie This suggests that a unified kinetic model can be developed for a wide range of alkane fuels, including more complex molecules like this compound. Such models are crucial for predicting and understanding the combustion performance of real-world fuels, which are often complex mixtures of various hydrocarbons. universityofgalway.ieosti.gov

| Experimental Technique | Measured Parameters | Relevance to Branched Alkane Oxidation |

| High-Pressure Shock Tube | Ignition delay times | Provides data on autoignition characteristics at high temperatures. |

| Rapid Compression Machine | Ignition delay times, pressure profiles | Investigates low-to-intermediate temperature combustion and NTC behavior. |

| Jet-Stirred Reactor | Species concentration profiles | Allows for the study of intermediate species formation and reaction pathways. |

| Flow Reactor | Temporal fuel speciation | Provides detailed data on the evolution of intermediate species at fixed temperatures. researchgate.net |

Functionalization Reactions of Hydrocarbon Chains

Halogenation via Radical Mechanisms

The functionalization of alkanes, which are generally unreactive, can be achieved through reactions like halogenation. libretexts.org This process involves the substitution of a hydrogen atom with a halogen atom, proceeding through a free-radical chain mechanism. wikipedia.org This type of reaction is crucial in organic synthesis as it provides a pathway to introduce functionality into otherwise inert hydrocarbon chains. libretexts.org

UV Light and High Heat Initiation

The initiation of the radical halogenation of alkanes requires an initial input of energy, which is typically supplied in the form of ultraviolet (UV) light or high heat. libretexts.org This energy is necessary to induce the homolytic cleavage of the halogen-halogen bond (e.g., Br-Br), generating two highly reactive halogen radicals. ucalgary.ca This initiation step is endothermic, as it involves bond breaking. organicchemistrytutor.com Once initiated, the reaction can proceed in a self-sustaining chain reaction without the need for continuous energy input. libretexts.org

The mechanism of radical halogenation is generally described by three distinct stages:

Initiation: The process is started by the homolytic cleavage of a halogen molecule (X₂) by UV light or heat to form two halogen radicals (2 X•). ucalgary.ca

Propagation: A halogen radical abstracts a hydrogen atom from the alkane (R-H) to form a hydrogen halide (H-X) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule (X₂) to form the alkyl halide product (R-X) and another halogen radical, which continues the chain. organicchemistrytutor.com

Termination: The chain reaction is terminated when two radicals combine with each other. This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. youtube.com

Multi-Stage Bromination Mechanism Elucidation

The bromination of alkanes follows the multi-stage radical chain mechanism described above. The reaction is initiated by the formation of bromine radicals, which then propagate the chain by abstracting hydrogen from the alkane. youtube.com

A key feature of the bromination of branched alkanes like this compound is its selectivity. The stability of the intermediate alkyl radical plays a crucial role in determining the major product. The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, the bromine radical will preferentially abstract a hydrogen atom that leads to the formation of the most stable radical. ucalgary.ca In the case of this compound, there are primary, secondary, and tertiary hydrogens. The tertiary hydrogen at the C4 position is the most likely site for initial hydrogen abstraction.

The propagation steps for the monobromination of an alkane can be summarized as follows:

Hydrogen Abstraction: Br• + R-H → H-Br + R•

Halogen Abstraction: R• + Br₂ → R-Br + Br•

| Stage | Description | Example Reaction |

| Initiation | Formation of bromine radicals from molecular bromine using UV light or heat. | Br₂ + hν → 2 Br• |

| Propagation | A two-step cycle where a bromine radical reacts with the alkane, and the resulting alkyl radical reacts with molecular bromine. | Br• + C₁₀H₂₂ → HBr + C₁₀H₂₁•C₁₀H₂₁• + Br₂ → C₁₀H₂₁Br + Br• |

| Termination | Combination of any two radicals to form a stable molecule, ending the chain reaction. | Br• + Br• → Br₂C₁₀H₂₁• + Br• → C₁₀H₂₁BrC₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂ |

Hydroxyl Radical Initiated Reactions in the Gas Phase

In the atmosphere, the hydroxyl radical (•OH) is a highly reactive species that plays a crucial role in the degradation of organic compounds, including alkanes. wikipedia.org The reaction of alkanes with hydroxyl radicals in the gas phase is a key atmospheric removal process for these compounds. wikipedia.org These reactions are initiated by the abstraction of a hydrogen atom from the alkane by the hydroxyl radical, forming a water molecule and an alkyl radical. wikipedia.org

R-H + •OH → R• + H₂O

The resulting alkyl radical (R•) then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). wikipedia.org

R• + O₂ → RO₂•

The subsequent reactions of the peroxy radical are complex and depend on atmospheric conditions, but they ultimately lead to the formation of various oxygenated products and contribute to the formation of ozone and other secondary air pollutants. The rate of the initial reaction between the hydroxyl radical and the alkane is a critical factor in determining the atmospheric lifetime of the alkane. wikipedia.org For branched alkanes like this compound, the presence of tertiary C-H bonds, which are weaker than primary and secondary C-H bonds, leads to a faster reaction rate with hydroxyl radicals compared to straight-chain alkanes of similar size.

Experimental studies on the gas-phase reactions of hydroxyl radicals with various organic compounds are often conducted using techniques like laser photolysis to generate OH radicals and time-resolved spectroscopy to monitor their decay in the presence of the organic reactant. nih.govnih.gov These studies provide crucial kinetic data that are used in atmospheric chemistry models to predict the fate and impact of volatile organic compounds.

Identification and Quantification of Reaction Products (e.g., Carbonyls, Hydroxy Products, Hydroxynitrates)

While specific quantitative studies on the atmospheric oxidation of this compound are not extensively documented, the reaction products can be predicted based on well-studied analogous compounds like 2,2,4-trimethylpentane (B7799088). nih.govacs.org The atmospheric degradation is initiated by the abstraction of a hydrogen atom by an OH radical, leading to the formation of a C10 alkyl radical. This radical rapidly adds O2 to form a peroxy radical (RO2). In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO) or an alkyl nitrate (B79036) (RONO2).

The subsequent reactions of the alkoxy radical, which include decomposition, isomerization, and reaction with O2, lead to a variety of stable, oxygenated products. Based on the degradation mechanisms of similar branched alkanes, the expected products from this compound would include a range of carbonyls, hydroxy products, and hydroxynitrates. nih.govnih.govacs.org

Table 1: Predicted Atmospheric Degradation Products of this compound (Based on reaction pathways of analogous branched alkanes)

| Product Class | Predicted Compounds | Precursor C-H Bond Attacked |

| Carbonyls | Acetone (B3395972), Methyl ethyl ketone, 3,3-Dimethyl-2-butanone, Pentan-2-one | Tertiary, Secondary |

| Hydroxy Products | 2,2,4-Trimethyl-3-heptanol, 4-Methyl-4-heptanol-2-one | Secondary, Tertiary |

| Hydroxynitrates | C10-Hydroxynitrates | Primary, Secondary, Tertiary |

This table is interactive. Click on headers to sort.

The formation of smaller carbonyls like acetone is a significant pathway, resulting from the decomposition of tertiary alkoxy radicals. nih.gov The distribution and yield of these products are dependent on which of the primary, secondary, or tertiary C-H bonds is initially attacked by the OH radical.

Delineation of Atmospheric Degradation Pathways

The atmospheric degradation of this compound follows a complex, multi-step radical chain mechanism. researchgate.net

Initiation: The process begins with the abstraction of a hydrogen atom from this compound (RH) by a hydroxyl radical (•OH), forming an alkyl radical (R•) and water. wikipedia.org

RH + •OH → R• + H₂O

Propagation:

The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•).

R• + O₂ → RO₂•

In polluted environments, the alkylperoxy radical reacts with nitric oxide (NO). This reaction has two primary channels:

Formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂). This is often the dominant pathway.

RO₂• + NO → RO• + NO₂

Formation of an alkyl nitrate (RONO₂).

RO₂• + NO (+M) → RONO₂ (+M)

Fate of the Alkoxy Radical (RO•): The resulting alkoxy radical is a key intermediate that determines the final product distribution. It can undergo several reactions:

Decomposition: Carbon-carbon bond scission occurs, breaking the molecule into a smaller carbonyl compound and an alkyl radical. This is a major pathway for tertiary alkoxy radicals.

Isomerization: Intramolecular hydrogen abstraction can occur, typically via a six-membered ring transition state, leading to the formation of a hydroxyalkyl radical.

Reaction with O₂: Abstraction of a hydrogen atom by O₂ can form a carbonyl compound and a hydroperoxyl radical (HO₂•).

These pathways lead to the formation of the products listed in the previous section, contributing to the formation of tropospheric ozone and secondary organic aerosols. nih.gov

C-H Bond Activation and Selective Functionalization

The direct functionalization of C-H bonds in alkanes is a significant goal in modern chemistry, aiming to convert abundant hydrocarbon feedstocks into more valuable products. nih.gov this compound, with its array of electronically similar but sterically distinct C-H bonds, presents a considerable challenge for site-selective reactions. nih.gov

Transition Metal Catalysis for C-H Bond Activation

Transition metal catalysts are widely employed to achieve C-H bond activation under milder conditions than traditional methods. sigmaaldrich.comhilarispublisher.com These catalysts operate through various mechanisms, such as oxidative addition or σ-bond metathesis, to cleave the C-H bond and form a metal-carbon intermediate. nih.gov This intermediate can then be further functionalized.

Commonly used metals include palladium, rhodium, iridium, and ruthenium. nih.gov While the C-H activation of simple alkanes has been demonstrated, achieving high selectivity with a complex substrate like this compound is difficult. The catalyst must be able to differentiate between the primary, secondary, and tertiary C-H bonds, which have only subtle differences in bond dissociation energies and steric accessibility. Although a major area of chemical research, specific applications of these catalysts for the functionalization of this compound are not widely reported.

Photo-driven Partial Oxidation of Light Alkanes

Photo-driven oxidation offers an alternative pathway for alkane functionalization, often allowing for reactions to occur at ambient temperature and pressure. This method typically uses photocatalysts, such as titanium dioxide (TiO₂) or specialized metal complexes, that can generate highly reactive species upon light absorption. researchgate.net These reactive species, like hydroxyl radicals, can then initiate the oxidation of the alkane. The goal is partial oxidation to valuable products like alcohols or ketones, avoiding complete combustion to CO₂ and water. However, controlling the selectivity of these highly reactive, often non-selective radical processes is a primary challenge. researchgate.net Specific studies detailing the photo-driven partial oxidation of this compound are limited.

Challenges and Progress in Site-Selective Hydrocarbon Functionalization

The primary challenge in the functionalization of this compound is achieving site-selectivity. nih.gov The molecule contains five distinct types of C-H bonds, as detailed in Table 2.

Table 2: Classification of C-H Bonds in this compound

| Bond Type | Carbon Position(s) | Number of Bonds | Relative Reactivity (Radical Abstraction) |

| Primary (1°) | 1, 6, 2' (methyl on C2), 4' (methyl on C4) | 15 | Low |

| Secondary (2°) | 3, 5 | 4 | Medium |

| Tertiary (3°) | 4 | 1 | High |

This table is interactive. Click on headers to sort.

Without catalytic control, reactions often favor the weakest bond, which is the tertiary C-H bond at the C4 position. However, statistical factors (the high number of primary C-H bonds) can also influence product distributions. Progress in achieving site-selectivity relies on several key strategies:

Directed C-H Activation: A directing group is installed on the substrate, which coordinates to the metal catalyst and positions it to activate a specific, often sterically hindered, C-H bond. rsc.org

Catalyst Design: The steric and electronic properties of the catalyst (specifically the ligands attached to the metal center) are tuned to favor approach to a particular C-H bond. nih.gov This approach mimics the site-selectivity seen in enzymes.

Shape Selectivity: Using catalysts within porous materials like zeolites can control which part of the substrate molecule can access the active site, thereby dictating the position of functionalization.

These strategies have shown promise in various systems, but their application to convert complex alkanes like this compound into single products remains a frontier in catalysis research. nih.govresearchwithrutgers.com

Isomerization and Rearrangement Processes

Skeletal isomerization is a crucial process in the petroleum industry used to convert linear or lightly branched alkanes into more highly branched isomers, which have higher octane (B31449) ratings. nih.gov this compound can, in principle, undergo isomerization to form other C10 isomers.

These reactions are typically catalyzed by bifunctional catalysts that possess both metal and acid sites, such as platinum supported on chlorided alumina (B75360) or zeolites (e.g., HZSM-5, HY). nih.govnefthim.com The generally accepted mechanism involves:

Dehydrogenation: The alkane is dehydrogenated on a metal site (e.g., platinum) to form an alkene.

Protonation: The alkene diffuses to an acid site and is protonated to form a carbenium ion.

Rearrangement: The carbenium ion undergoes skeletal rearrangement (e.g., via hydride and methyl shifts) to a more stable, more branched carbenium ion.

Deprotonation: The rearranged carbenium ion loses a proton to form a branched alkene.

Hydrogenation: The branched alkene diffuses back to a metal site and is hydrogenated to the final branched alkane product.

The process requires a delicate balance between the metal and acid functions to maximize isomerization and minimize undesirable side reactions like cracking (breaking of C-C bonds), which is more prevalent with larger alkanes like heptanes and above. nefthim.comntnu.no Low temperatures thermodynamically favor the formation of more highly branched isomers, but higher temperatures are often required to achieve sufficient reaction rates. ntnu.no

Catalytic Isomerization of Olefins and Alkane Intermediates

The isomerization of alkanes such as this compound is a crucial process in petroleum refining to produce branched isomers with higher octane numbers. walshmedicalmedia.com These reactions are typically reversible and mildly exothermic, meaning lower temperatures thermodynamically favor the formation of highly branched products. walshmedicalmedia.com However, higher temperatures are often required to achieve practical reaction rates. walshmedicalmedia.com

Industrial isomerization processes frequently employ bifunctional catalysts that possess both metal and acid sites. researchgate.net The generally accepted mechanism on these catalysts involves the dehydrogenation of the alkane on a metal site to form an olefin intermediate. This alkene then migrates to an acid site where it undergoes skeletal isomerization. Finally, the isomerized olefin is hydrogenated back to a branched alkane on a metal site. researchgate.net

Mechanisms of Acidic, Basic, and Transition Metal Catalysis

The isomerization of hydrocarbon intermediates can proceed through several distinct catalytic mechanisms, depending on the nature of the catalyst employed.

Acidic Catalysis : This is the primary mechanism for the skeletal isomerization of alkanes. The process is initiated by the interaction of an olefin (formed from the alkane) with a Brønsted acid site on the catalyst, leading to the formation of a carbocation, specifically a carbenium ion. walshmedicalmedia.comresearchgate.net This highly reactive intermediate can then undergo rearrangements to form more stable, branched structures before being converted back to an olefin and subsequently hydrogenated to the final alkane isomer. walshmedicalmedia.com Solid acid catalysts like zeolites are commonly used. researchgate.net

Basic Catalysis : In contrast to acid catalysis, base-catalyzed isomerization involves the formation of a carbanion intermediate. A base abstracts a proton from a carbon atom adjacent to a double bond (an allylic position), creating a resonance-stabilized anion. researchgate.netyoutube.com Reprotonation at a different position within the resonance hybrid results in the migration of the double bond. youtube.com This method is particularly effective for moving carbon-carbon double bonds along a chain but is not the primary pathway for the skeletal rearrangement of alkanes. researchgate.net The Shell Higher Olefin Process (SHOP) is a significant industrial example of base-catalyzed olefin isomerization. researchgate.net

Transition Metal Catalysis : Transition metal complexes catalyze olefin isomerization primarily through two pathways: the metal-hydride insertion-elimination mechanism and the π-allyl mechanism. tandfonline.comlibretexts.org

Metal-Hydride Insertion-Elimination : This intermolecular pathway involves the addition of a metal-hydride (M-H) bond across the olefin's double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the olefin with the double bond in a new position and restores the metal-hydride catalyst. libretexts.orgingentaconnect.com

π-Allyl Mechanism : This intramolecular pathway begins with the coordination of the olefin to the metal center. A C-H bond at the allylic position is then activated, forming a η³-allyl metal hydride intermediate. The subsequent transfer of the hydride back to a different carbon of the allyl group leads to the isomerized olefin. libretexts.org

Table 1: Comparison of Catalytic Isomerization Mechanisms

| Mechanism | Catalyst Type | Key Intermediate | Primary Application |

|---|---|---|---|

| Acidic | Brønsted or Lewis Acids (e.g., Zeolites) | Carbenium Ion | Skeletal Isomerization of Alkanes |

| Basic | Strong Bases (e.g., Na/K on Al₂O₃) | Carbanion | Double Bond Migration in Olefins |

| Transition Metal | Metal Complexes (e.g., Ni, Rh, Co) | Metal-Alkyl or π-Allyl Hydride | Double Bond Migration in Olefins |

Role of Carbenium Ion Intermediates in Skeletal Isomerization

Carbenium ions are the central reactive intermediates in the skeletal isomerization of alkanes over acid catalysts. walshmedicalmedia.com Once an alkane is dehydrogenated to an alkene on a metal site, the alkene protonates on a Brønsted acid site to form a secondary or tertiary carbenium ion. These intermediates are highly prone to rearrangement to form more thermodynamically stable structures. walshmedicalmedia.comresearchgate.net

The rearrangement occurs through a series of intramolecular 1,2-hydride and 1,2-methyl shifts. For a branched alkane, a tertiary carbenium ion can rearrange its carbon skeleton, for instance, by shifting a methyl group, to form a different tertiary or secondary carbenium ion. This process allows for the interconversion of various branched isomers. While carbenium ions are essential for the desired isomerization, they are also involved in undesirable side reactions such as cracking and alkylation, which can reduce the selectivity of the process. walshmedicalmedia.com

Heterogeneous Catalysts for Alkene Isomerization (e.g., Nickel-Hydride Systems)

While homogeneous catalysts can be finely tuned for reactivity and selectivity, they often suffer from instability and difficulty in separation and recycling. nih.gov Heterogeneous catalysts are generally more robust and are preferred in many industrial applications. acs.org

Recently, highly active and selective heterogeneous catalysts for alkene isomerization have been developed using earth-abundant metals. One prominent example is a nickel-hydride system generated by supporting a nickel(0) precursor, such as Ni[P(OEt)₃]₄, on a solid acid like sulfated zirconia (SZO). nih.govacs.org The protonation of the nickel center by the strong solid acid generates a cationic [Ni-H]⁺ active site. acs.orgchemrxiv.org

This heterogeneous system offers several advantages:

High Activity : It demonstrates superior activity and selectivity compared to many state-of-the-art nickel and palladium catalysts. acs.orgchemrxiv.org

Enhanced Stability : The solid support prevents the decomposition of the active species, a common issue with its homogeneous counterpart. nih.govresearchgate.net

Broad Substrate Scope : The catalyst tolerates a wide range of functional groups. chemrxiv.org

Versatility : Beyond isomerization, the Ni/SZO catalyst is also competent for other reactions like hydroalkenylation and hydrosilylation. nih.gov

Preliminary mechanistic studies suggest the reaction proceeds via an intermolecular, two-electron pathway, consistent with a metal-hydride insertion-elimination mechanism. nih.govacs.org

Control of Selectivity and Minimization of Side Reactions (Cracking, Alkylation)

Achieving high selectivity for the desired branched isomers requires careful control over reaction conditions and catalyst properties to minimize unwanted side reactions. The primary side reactions in alkane isomerization are cracking and alkylation. walshmedicalmedia.com

Cracking : This involves the cleavage of C-C bonds (β-scission) in the carbenium ion intermediate, leading to the formation of smaller alkanes and alkenes. It is favored at higher temperatures. walshmedicalmedia.comnih.gov

Alkylation : This involves the reaction of a carbenium ion with an alkene, forming larger hydrocarbon molecules.

Control over selectivity is achieved through several strategies:

Catalyst Design : For bifunctional catalysts, a proper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions is critical. researchgate.net In zeolite catalysts, the pore size and structure play a key role. Medium-pore zeolites, such as ZSM-5, can exert shape selectivity, sterically hindering the formation of bulky transition states required for certain side reactions and favoring the formation of specific isomers. researchgate.netnih.gov

Reaction Temperature : Lowering the reaction temperature thermodynamically favors the formation of branched isomers and kinetically disfavors cracking, which typically has a higher activation energy. walshmedicalmedia.com

Hydrogen Pressure : The presence of hydrogen is crucial. It helps to maintain the activity of the metal sites and suppresses the formation of coke and other unsaturated byproducts by ensuring the rapid hydrogenation of olefin intermediates and products. researchgate.net

Degradation Pathways of Branched Alkanes

Peroxidic Degradation Modeling using Branched Alkanes as Analogs (e.g., Polypropylene)

Branched alkanes serve as important model compounds for understanding the degradation mechanisms of polymers like polypropylene (B1209903) (PP), whose repeating monomer unit is structurally analogous to a short, branched alkane. researchgate.net The controlled degradation of polypropylene using peroxides is an industrial process used to reduce its molecular weight and viscosity, thereby improving its processability. researchgate.netnih.gov

The degradation process is initiated by the thermal decomposition of a peroxide initiator, which forms highly reactive primary radicals. nih.gov This is followed by a free-radical chain reaction:

Hydrogen Abstraction : The primary radical abstracts a hydrogen atom from the alkane backbone (or the PP chain), preferentially from a tertiary carbon due to the lower C-H bond dissociation energy. This creates a stable tertiary macroradical. nih.gov

β-Scission : The resulting macroradical can undergo β-scission, a reaction where the C-C bond in the beta position to the radical center cleaves. This step is responsible for the reduction in chain length and molecular weight. researchgate.netnih.gov

Termination : The radical chains are terminated through combination or disproportionation reactions.

Studies have used model compounds like 2,4,6-trimethylheptane (B1595353) to investigate the kinetics of this process. The degradation is highly dependent on factors such as temperature, oxygen concentration, and the concentrations of both the polymer and the peroxide. researchgate.net This modeling helps in optimizing the reactive extrusion process to achieve the desired final properties of the polymer. researchgate.net

Hydrogen Atom Abstraction Mechanisms by Radicals in Degradation Processes

The atmospheric degradation of this compound, like other alkanes, is primarily initiated by hydrogen atom abstraction, a process where a reactive radical removes a hydrogen atom from the alkane molecule. This reaction is a critical step in determining the atmospheric lifetime and the subsequent products formed from volatile organic compounds (VOCs). The most significant radical involved in the daytime tropospheric degradation of alkanes is the hydroxyl radical (OH).

The general equation for hydrogen atom abstraction from an alkane (R-H) by a radical (X•) is:

R-H + X• → R• + H-X wikipedia.org

In this process, the alkane (this compound) is converted into an alkyl radical (R•), which is highly reactive and proceeds through further degradation steps. The rate and mechanism of this initial abstraction are heavily dependent on the structure of the alkane and the nature of the abstracting radical.

The structure of this compound features several types of carbon-hydrogen bonds: primary (1°), secondary (2°), and tertiary (3°). The strength of these C-H bonds varies, influencing the site of radical attack. Tertiary C-H bonds are generally the weakest, followed by secondary, and then primary bonds. Consequently, radicals preferentially abstract the hydrogen atom that leads to the formation of the most stable carbon-centered radical. libretexts.orglumenlearning.com The order of stability for alkyl radicals is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This selectivity means that the hydrogen atom at the C4 position (a tertiary carbon) in this compound is the most likely site for abstraction by an OH radical. Abstraction at the C3 and C5 positions (secondary carbons) is also significant, while abstraction from the various methyl groups (primary carbons) is the least favorable pathway.

The table below details the different types of hydrogen atoms available for abstraction in the this compound molecule.

| Carbon Position | Type of C-H Bond | Number of Hydrogens | Relative Reactivity |

| C1, C6, C7, C2-methyls, C4-methyl | Primary (1°) | 18 | Low |

| C3, C5 | Secondary (2°) | 4 | Medium |

| C4 | Tertiary (3°) | 1 | High |

Once the initial hydrogen abstraction occurs, the resulting 2,2,4-trimethylheptyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). This peroxy radical then undergoes further reactions, often in the presence of nitrogen oxides (NOₓ), leading to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. nih.gov

For instance, the reaction of the closely related compound 2,2,4-trimethylpentane with OH radicals in the presence of nitric oxide (NO) has been shown to produce significant yields of acetone and 2-methylpropanal. nih.gov These products result from the decomposition of alkoxy radicals formed from the initial alkyl radicals. Given the structural similarities, the degradation of this compound is expected to follow analogous pathways, yielding a complex mixture of smaller oxygenated compounds.

| Compound | Temperature (K) | Rate Constant (k) (cm³ s⁻¹) |

| 2,2,4-Trimethylpentane | 248 | (3.20 ± 0.11) x 10⁻¹² |

| 2,2,4-Trimethylpentane | 288 | Agreement with previous literature |

Data for the structurally similar compound 2,2,4-trimethylpentane is presented to illustrate typical reaction rates for branched alkanes. mdpi.com

The degradation pathways following hydrogen abstraction are complex. The specific alkyl radical formed dictates the subsequent products. The table below outlines the expected major initial products based on the site of H-atom abstraction from this compound.

| Abstraction Site (Carbon Position) | Resulting Alkyl Radical | Subsequent Major Products (Examples) |

| C4 (Tertiary) | 2,2,4-Trimethylheptan-4-yl | Ketones, smaller aldehydes |

| C3/C5 (Secondary) | 2,2,4-Trimethylheptan-3-yl / 2,2,4-Trimethylheptan-5-yl | Ketones, aldehydes, organic nitrates |

| Primary Carbons | Various primary radicals | Aldehydes, organic nitrates |

Advanced Analytical Methodologies and Characterization in 2,2,4 Trimethylheptane Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analytical chemistry of volatile organic compounds like 2,2,4-Trimethylheptane. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds. chemguide.co.uk It provides high-resolution separation, making it an indispensable tool in analytical laboratories. In GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

In analytical chemistry, method development and validation are crucial to ensure the reliability of results. lu.se Well-characterized compounds are used as standards for calibration and to validate analytical methods. This compound, as a specific branched alkane, can be used as a modeling or calibration standard for the analysis of other volatile compounds. 3m.com For a GC method to be considered validated, it must be tested for specificity, linearity, accuracy, precision, and robustness. bibliotekanauki.pl The use of a known standard like this compound allows for the establishment of a calibration curve, where the instrument's response is plotted against known concentrations of the analyte. This is essential for the accurate quantification of the compound in unknown samples.

The retention time (t_R_) in GC is the time it takes for a specific compound to travel from the injector to the detector. nist.gov This parameter is characteristic of a compound under a given set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). For complex mixtures such as gasoline and other fuels, which can contain hundreds of hydrocarbons, retention time is a primary tool for component identification. chegg.com

A more standardized measure is the Kovats' retention index (RI), which normalizes the retention time of a compound to those of adjacent n-alkanes. This allows for better comparison of data between different instruments and laboratories. The NIST Chemistry WebBook provides retention index data for this compound on non-polar columns. nist.gov

Table 1: Kovats' Retention Index for this compound

| Column Type | Active Phase | Temperature Program | Kovats' Retention Index (RI) |

|---|---|---|---|

| Capillary | DB-1 | Custom | 889 |

| Capillary | Squalane | Custom | 874 |

Data sourced from the NIST Chemistry WebBook. nist.gov

The analysis of fuels often involves separating numerous structural isomers. Branched alkanes like this compound are common constituents of aviation fuels. chegg.com Their retention times are influenced by their boiling points and molecular structures. Generally, for alkanes, a lower boiling point results in a shorter retention time on a non-polar column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. brjac.com.br As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound is a fingerprint that allows for its definitive identification. brjac.com.br For this compound, the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. While the molecular ion peak (the peak corresponding to the intact molecule) may be of low intensity or absent in the spectra of alkanes, the fragmentation pattern is highly informative. libretexts.org The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations.

The mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center. nist.gov The fragmentation pattern is characterized by clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 2: Major Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 43 | 100% | C₃H₇⁺ |

| 57 | ~80% | C₄H₉⁺ |

| 71 | ~40% | C₅H₁₁⁺ |

| 85 | ~25% | C₆H₁₃⁺ |

Data interpreted from the NIST Mass Spectrum for Heptane (B126788), 2,2,4-trimethyl-. nist.gov

The base peak at m/z 43 and the significant peak at m/z 57 are characteristic of the fragmentation of branched alkanes, arising from the formation of stable secondary and tertiary carbocations. chemguide.co.uk This detailed fragmentation information allows for the confident identification of this compound even in complex mixtures where multiple compounds may have similar retention times.

For exceptionally complex samples like petroleum products, one-dimensional GC may not provide sufficient resolution to separate all components. In such cases, multidimensional gas chromatography (MDGC) techniques are employed. chimia.ch Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful variant of MDGC that separates the entire sample on two different columns. acs.orgacs.orgdlr.dedlr.demosh-moah.de

In a typical GC×GC setup for fuel analysis, a non-polar first-dimension column separates hydrocarbons primarily by their boiling points. The effluent from the first column is then subjected to a second, much faster separation on a polar second-dimension column, which separates the components based on their polarity. mosh-moah.de This results in a highly structured two-dimensional chromatogram where compounds of the same chemical class (e.g., n-alkanes, iso-alkanes, cycloalkanes, aromatics) appear in distinct regions. acs.orgmosh-moah.de

While specific studies detailing the analysis of this compound using Comprehensive Heart-Cut Multidimensional Gas Chromatography (CH/C MDGC) are not widely available, the technique is ideally suited for such applications. chimia.chresearchgate.netchromatographyonline.comoup.commdpi.com CH/C MDGC allows for one or more unresolved fractions from the first column to be selectively transferred ("heart-cut") to a second column of different polarity for further separation. chimia.ch This would be particularly useful for isolating this compound from a complex mixture of other C10 isomers in a fuel or environmental sample, enabling more accurate quantification. The enhanced separation power of GC×GC and MDGC is crucial for the detailed compositional analysis of fuels, where the distribution of different iso-alkane isomers can significantly impact fuel properties. acs.orgacs.orgdlr.dedlr.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Spectroscopic Methods for Structural Elucidation in Synthetic Research

The precise determination of the molecular structure of synthesized compounds like this compound relies on a combination of spectroscopic techniques. intertek.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity and connectivity of atoms within the molecule. intertek.comstudypug.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. intertek.com For this compound (C10H22), ¹H NMR and ¹³C NMR spectra would reveal the number of unique proton and carbon environments, respectively. intertek.com The chemical shifts, signal integrations, and splitting patterns (multiplicity) in the ¹H NMR spectrum help to map the connectivity of protons, while the ¹³C NMR spectrum identifies the different types of carbon atoms (methyl, methylene, methine, and quaternary). youtube.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. studypug.com For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 142.28 g/mol . biosynth.comnist.gov The fragmentation pattern, which results from the ionization and subsequent breaking of bonds, provides structural clues that help to distinguish it from its isomers. studypug.com Electron ionization is a common method used to generate these mass spectra. nist.gov

Table 1: Electron Ionization Mass Spectrum Data for this compound

This interactive table summarizes key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectrum of this compound.

| Mass/Charge (m/z) | Relative Intensity (%) |

|---|---|

| 41 | 33.7 |

| 43 | 27.2 |

| 56 | 46.6 |

| 57 | 100.0 |

| 99 | 10.4 |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

This interactive table presents predicted CCS values for various adducts of this compound, which is useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.17943 | 136.6 |

| [M+Na]⁺ | 165.16137 | 142.6 |

| [M-H]⁻ | 141.16487 | 136.8 |

| [M]⁺ | 142.17160 | 138.3 |

Data sourced from PubChemLite. uni.lu

Extraction and Sample Preparation Methodologies for Research Applications

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, particularly when it is present in complex matrices. The primary goals of these methodologies are to isolate the analyte from interfering components, concentrate it to detectable levels, and present it in a suitable solvent for analysis. sigmaaldrich.com Solid Phase Extraction (SPE) and headspace techniques are two powerful methods used for this purpose. biosynth.comsigmaaldrich.com

Headspace Techniques for Volatile Compound Extraction

As a volatile organic compound, this compound is well-suited for analysis using headspace techniques. biosynth.com Headspace analysis involves sampling the vapor phase (the "headspace") that is in equilibrium with a solid or liquid sample in a sealed container. shu.edu This method is ideal for separating volatile analytes from non-volatile or less-volatile matrix components. shu.edu

Static headspace extraction is a common approach where the sample is sealed in a vial and heated to allow the volatile compounds to partition between the sample matrix and the gas phase. shu.edu Once equilibrium is reached, a portion of the headspace gas is removed and typically injected into a gas chromatograph (GC) for separation and detection. shu.edunih.gov This technique minimizes contamination of the analytical instrument by introducing only the volatile components, thereby extending the system's longevity. nih.gov The efficiency of the extraction is determined by the partition coefficient (K), which describes the distribution of the analyte between the sample and the headspace. shu.edu

Solid Phase Extraction Methodologies

Solid Phase Extraction (SPE) is a versatile sample preparation technique used for the extraction, concentration, and cleanup of analytes from a liquid sample. sigmaaldrich.com It operates by passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. sigmaaldrich.com

The choice of SPE sorbent depends on the properties of the analyte and the sample matrix. For a nonpolar compound like this compound, which is a branched alkane, reversed-phase SPE is often employed. sigmaaldrich.comfoodb.ca

Reversed-Phase SPE : Utilizes a nonpolar stationary phase (e.g., C8 or C18 bonded silica) and a polar mobile phase (the sample matrix). Nonpolar analytes like this compound are retained on the sorbent through hydrophobic interactions, while polar impurities are washed away. The retained analyte is then eluted with a nonpolar solvent.

Normal-Phase SPE : Employs a polar stationary phase (e.g., silica, alumina) and a nonpolar mobile phase. sigmaaldrich.com This mode is useful for separating polar compounds from nonpolar matrices. sigmaaldrich.com In the context of this compound analysis, it could be used to remove polar interferences from a nonpolar sample extract, allowing the nonpolar alkane to pass through the cartridge unretained. sigmaaldrich.com

SPE is more efficient than traditional liquid-liquid extraction, reduces the consumption of organic solvents, and is easily automated. sigmaaldrich.com

Computational Chemistry and Theoretical Modeling of 2,2,4 Trimethylheptane Systems

Molecular Simulation Techniques

Molecular simulation techniques are used to compute the equilibrium and transport properties of chemical systems. These methods model the interactions between atoms and molecules to simulate their dynamic behavior over time.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules. By integrating Newton's equations of motion, MD simulations generate trajectories of a system's particles, from which macroscopic properties can be derived. For 2,2,4-trimethylheptane, MD simulations are a key method for predicting transport properties such as viscosity, diffusion coefficients, and thermal conductivity.

The process involves defining a simulation box containing a number of this compound molecules, assigning initial velocities, and calculating the forces between atoms over a series of small time steps. The accumulated data from these simulations can be analyzed using statistical mechanics, for instance, through Green-Kubo relations, to determine the transport coefficients. While MD simulations are widely applied to various alkanes, including linear and branched isomers, specific studies focusing on the transport property prediction of this compound are not prominently available in existing literature. byu.eduaip.org However, the methodology is well-established for studying similar branched alkanes. nih.govresearchgate.net

The accuracy of MD simulations is critically dependent on the quality of the underlying potential energy function, known as the force field. researchgate.net A force field is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. uiuc.edu These parameters are typically derived from experimental data or high-level quantum mechanical calculations.

The development of a reliable force field for this compound involves several steps:

Functional Form Selection : Choosing mathematical functions to describe bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. researchgate.net

Parameter Derivation : Fitting the parameters of these functions to reproduce experimental data (e.g., densities, heats of vaporization) or quantum chemical data (e.g., conformational energy profiles). nih.gov

Validation : Testing the force field's ability to predict properties that were not used in the parameterization process. nih.gov This ensures the model is transferable and predictive for various conditions.

While many transferable force fields exist for alkanes, such as OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria), specific parameterization and validation studies conducted solely for this compound are not extensively documented. nih.govacs.org The selection of an appropriate force field is crucial, as studies on other branched alkanes have shown that different force fields can yield varying degrees of accuracy for properties like density, viscosity, and diffusion coefficients. nih.gov

Table 1: Typical Components of a Molecular Mechanics Force Field

| Interaction Term | Description | Typical Functional Form |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic potential: |

| Angle Bending | Energy required to bend the angle between three connected atoms. | Harmonic potential: |

| Dihedral Torsion | Energy associated with the rotation around a central bond in a four-atom sequence. | Periodic function: |

| Van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones potential: |

| Electrostatic | Coulombic interaction between atomic partial charges. | Coulomb's Law: |

This table presents a general overview of the components found in common force fields.

Molecular Dynamics (MD) Simulations for Transport Property Prediction

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of electronic structure and chemical bonding. These methods are instrumental in studying reaction mechanisms and energetics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the reaction mechanisms of molecules like this compound. DFT can be used to locate transition states, calculate activation energies, and determine reaction pathways.